![molecular formula C18H24N2O2 B499002 N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B499002.png)
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine is a chemical compound with the molecular formula C18H24N2O2 and a molecular weight of 300.39536 . This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a morpholine ring attached via an ethylamine linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 2-methoxy-1-naphthaldehyde, is prepared by methoxylation of 1-naphthaldehyde.
Reductive amination: The 2-methoxy-1-naphthaldehyde is then subjected to reductive amination with N-(2-aminoethyl)morpholine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a naphthoquinone derivative.
Reduction: The imine bond formed during the synthesis can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine: Similar structure with an ethoxy group instead of a methoxy group.
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-piperidinyl)ethyl]amine: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine is unique due to its specific combination of a methoxy-substituted naphthalene ring and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4g/mol |
Nom IUPAC |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C18H24N2O2/c1-21-18-7-6-15-4-2-3-5-16(15)17(18)14-19-8-9-20-10-12-22-13-11-20/h2-7,19H,8-14H2,1H3 |
Clé InChI |
GAOQRGXWQHQIHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3 |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498919.png)
![3-{4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl}-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B498920.png)
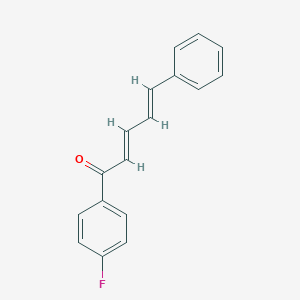
![2-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B498924.png)
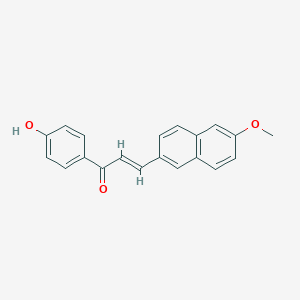
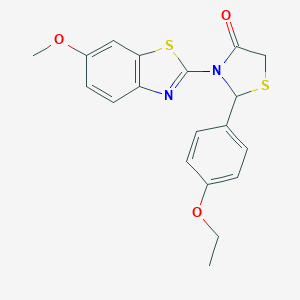


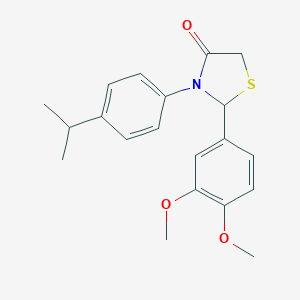
![3-(4-chlorophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498933.png)
![3-(2,5-dimethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498937.png)
![1-[4-(1H-imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B498938.png)
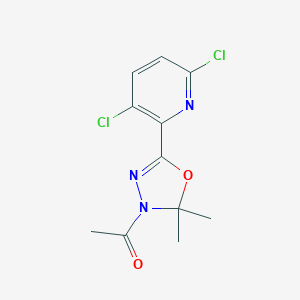
![2-[3-Acetyl-5-(3,6-dichloro-2-pyridinyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B498942.png)
